

# N-(2-hydroxyethyl)-4-methoxybenzamide: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-4-methoxybenzamide

Cat. No.: B1334689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(2-hydroxyethyl)-4-methoxybenzamide** is a chemical compound belonging to the benzamide class, characterized by a central benzamide core with a methoxy group at the 4-position of the benzene ring and a 2-hydroxyethyl group attached to the amide nitrogen. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive review of the available information on **N-(2-hydroxyethyl)-4-methoxybenzamide**, drawing insights from the synthesis, chemical properties, and biological activities of closely related analogs. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and highlighting potential areas for future investigation.

## Chemical Properties and Synthesis

Based on its structure, **N-(2-hydroxyethyl)-4-methoxybenzamide** is a polar molecule with potential for hydrogen bonding due to the hydroxyl and amide groups. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **N-(2-hydroxyethyl)-4-methoxybenzamide** and Related Compounds

Property	N-(2-hydroxyethyl)-4-methoxybenzamide	N-(2-hydroxyethyl)benzamide	4-Methoxybenzamide
Molecular Formula	C10H13NO3	C9H11NO2	C8H9NO2
Molecular Weight	195.22 g/mol	165.19 g/mol	151.16 g/mol
CAS Number	57728-69-5	18838-10-3	3424-93-9
Predicted LogP	~1.1	~0.6	~1.0
Hydrogen Bond Donors	2	2	1
Hydrogen Bond Acceptors	3	2	2

Note: Some properties are predicted based on chemical structure.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(2-hydroxyethyl)-4-methoxybenzamide** is not readily available in peer-reviewed journals, its preparation can be inferred from standard organic chemistry principles and published procedures for analogous compounds. The most plausible synthetic routes involve the acylation of ethanolamine with a 4-methoxybenzoyl derivative.

### Experimental Protocol 1: From 4-Methoxybenzoyl Chloride

This method involves the reaction of 4-methoxybenzoyl chloride with ethanolamine, a common method for amide synthesis.

- Materials: 4-Methoxybenzoyl chloride, ethanolamine, a suitable non-protic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
- Procedure:
  - Dissolve ethanolamine in the chosen solvent in a reaction vessel.

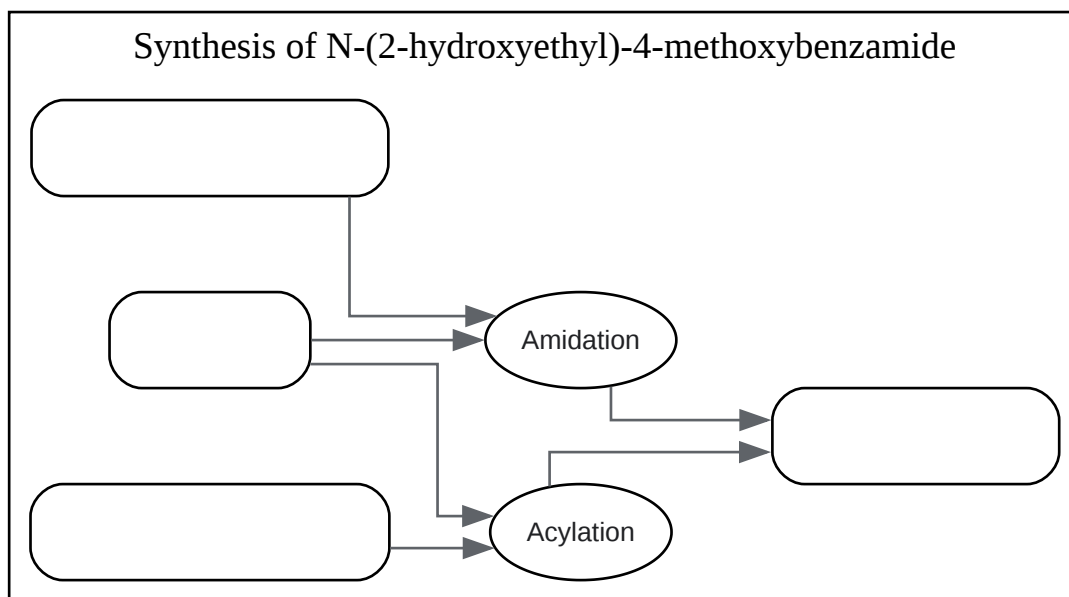
- Cool the solution in an ice bath.
- Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled ethanolamine solution with constant stirring. The presence of a base is recommended to neutralize the hydrochloric acid byproduct.
- Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute base solution to remove any unreacted acid chloride.
- The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography.

#### Experimental Protocol 2: From Methyl 4-Methoxybenzoate (Methyl Anisate)

This method, adapted from the synthesis of a similar compound, involves the direct amidation of an ester with an amine at elevated temperatures.<sup>[1]</sup>

- Materials: Methyl 4-methoxybenzoate (methyl anisate), ethanolamine.
- Procedure:
  - A mixture of methyl 4-methoxybenzoate and an excess of ethanolamine is heated, typically at temperatures ranging from 100 to 150°C, for several hours.
  - The progress of the reaction can be monitored by observing the distillation of methanol, a byproduct of the reaction.
  - After the reaction is complete, the excess ethanolamine is removed under reduced pressure.
  - The residue is then purified, for example, by recrystallization from a suitable solvent system.

The following diagram illustrates the general synthetic workflow.



[Click to download full resolution via product page](#)

Caption: Synthetic routes to **N-(2-hydroxyethyl)-4-methoxybenzamide**.

## Potential Biological Activities and Mechanisms of Action

Direct biological data for **N-(2-hydroxyethyl)-4-methoxybenzamide** is scarce. However, the activities of structurally related compounds provide strong indications of its potential pharmacological profile.

### Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives.

- **Inhibition of the Hedgehog Signaling Pathway:** Some 2-methoxybenzamide derivatives have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.

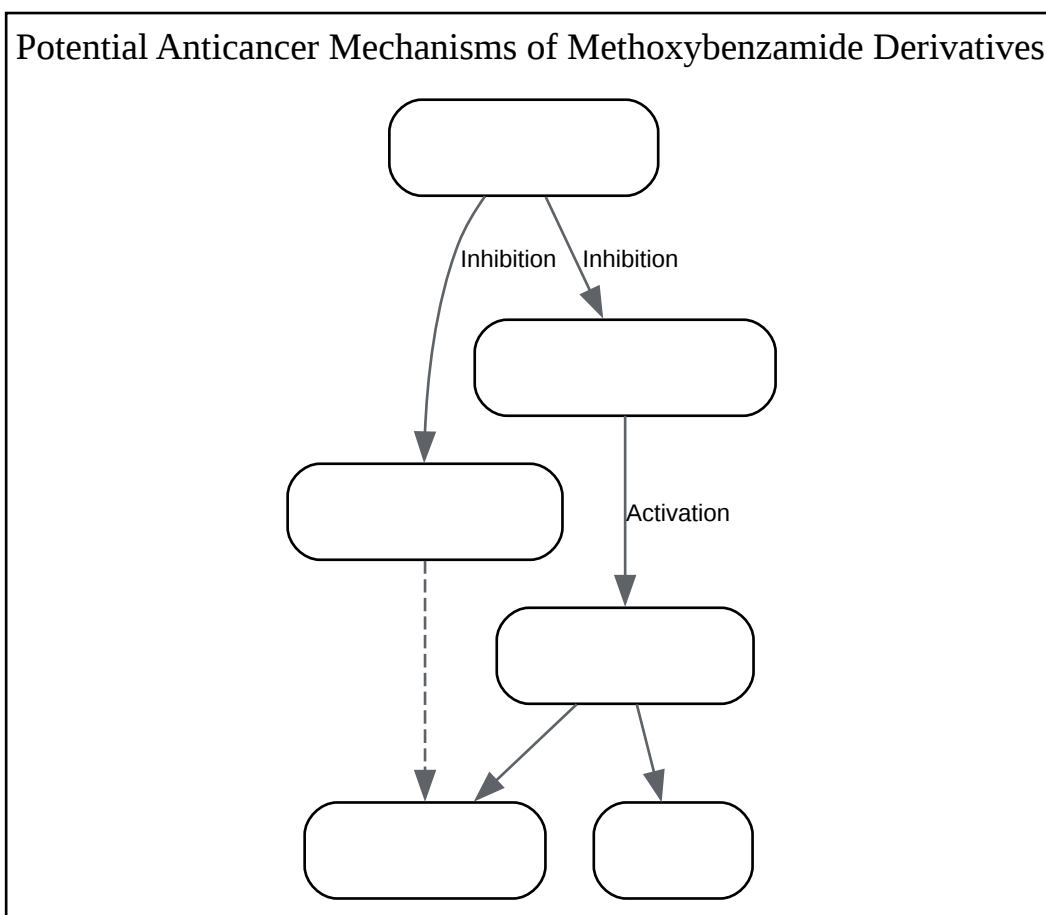
- **Histone Deacetylase (HDAC) Inhibition:** Benzamide derivatives are a known class of HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
- **Antiproliferative Activity of a Related Compound:** A study on N-benzimidazole-derived carboxamides containing a 2-hydroxy-4-methoxybenzamide moiety demonstrated antiproliferative activity against several human cancer cell lines. The IC50 values for one of the most active compounds are presented in Table 2.[\[2\]](#)

Table 2: In Vitro Antiproliferative Activity of a 2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide[\[2\]](#)

Cell Line	Cancer Type	IC50 (µM)
H460	Lung Carcinoma	5.3
HCT 116	Colorectal Carcinoma	4.8
MCF-7	Breast Adenocarcinoma	3.1

This data suggests that the 4-methoxybenzamide core, in combination with other structural features, can confer significant anticancer properties.

The potential mechanism of anticancer action is illustrated below.



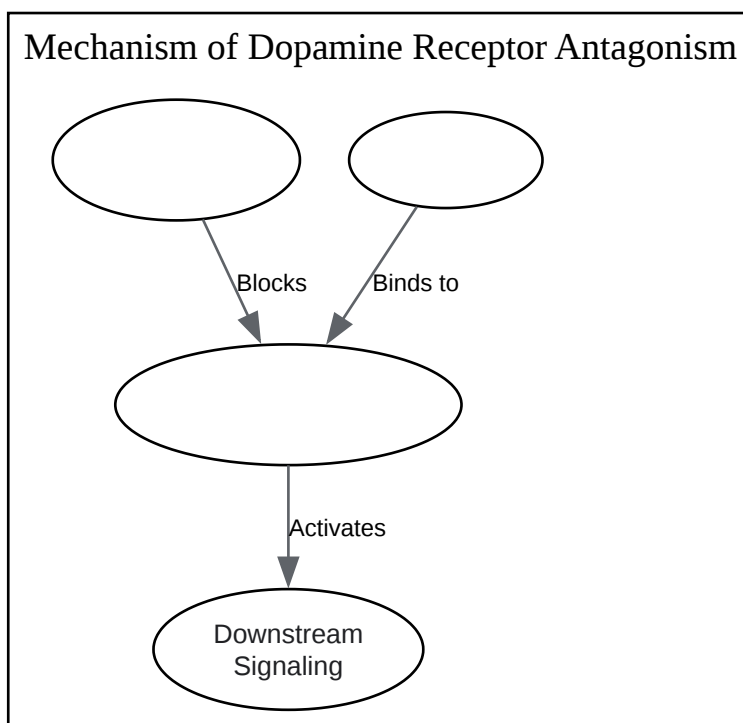
[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathways targeted by methoxybenzamide derivatives.

## Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of drugs that exhibit antagonist activity at dopamine D2 and D3 receptors. This activity is the basis for their use as antipsychotic and antidepressant medications. The affinity of these compounds for dopamine receptors is influenced by the nature and position of substituents on the benzamide scaffold. While the dopamine receptor affinity of **N-(2-hydroxyethyl)-4-methoxybenzamide** has not been reported, its structural similarity to known dopamine receptor ligands suggests that it may possess similar activity.

The following diagram depicts the general mechanism of dopamine receptor antagonism by substituted benzamides.



[Click to download full resolution via product page](#)

Caption: Dopamine receptor antagonism by substituted benzamides.

## Future Directions

The existing literature suggests that **N-(2-hydroxyethyl)-4-methoxybenzamide** is a molecule with potential for further investigation. Key areas for future research include:

- **Definitive Synthesis and Characterization:** Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
- **In-depth Biological Evaluation:** Systematic screening of **N-(2-hydroxyethyl)-4-methoxybenzamide** for a range of biological activities, including but not limited to:
  - Anticancer activity against a broad panel of cancer cell lines.
  - Dopamine receptor binding affinity and functional activity.

- Activity against other relevant biological targets, such as other G-protein coupled receptors or enzymes.
- Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the contribution of the 4-methoxy and N-(2-hydroxyethyl) substituents to its biological activity.

## Conclusion

**N-(2-hydroxyethyl)-4-methoxybenzamide** is a relatively understudied compound with structural features that suggest potential for interesting biological activities, particularly in the areas of oncology and neuroscience. While direct experimental data is limited, this comprehensive review of related compounds provides a strong foundation and rationale for its further investigation. The synthesis is expected to be straightforward, and the potential for discovering novel pharmacological properties makes it an attractive target for future research in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(2-hydroxyethyl)-4-methoxybenzamide: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334689#n-2-hydroxyethyl-4-methoxybenzamide-literature-review]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)